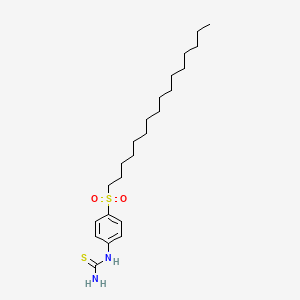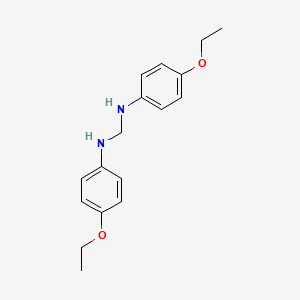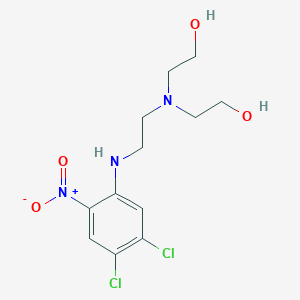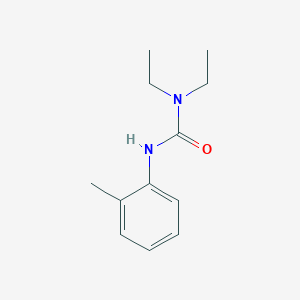
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is a silicon-containing organic compound with the molecular formula C22H54Si6. This compound is notable for its unique structure, which includes multiple silicon atoms and trimethylsilyl groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the use of trimethylsilylacetylene and a silicon-based reagent in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive silicon-containing reagents.
Chemical Reactions Analysis
Types of Reactions
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon-containing alcohols or ketones, while reduction can produce silicon-containing alkanes.
Scientific Research Applications
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The silicon atoms and trimethylsilyl groups can participate in various chemical reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,7-Disilaoct-4-ene, 2,2,7,7-tetramethyl-: Similar structure but with a double bond instead of a triple bond.
3-Octen-5-yne, 2,2,7,7-tetramethyl-: Similar structure with different functional groups.
Uniqueness
2,7-Disilaoct-4-yne, 2,2,7,7-tetramethyl-3,3,6,6-tetrakis(trimethylsilyl)- is unique due to its multiple silicon atoms and trimethylsilyl groups, which impart distinct chemical properties
Properties
CAS No. |
20932-80-3 |
|---|---|
Molecular Formula |
C22H54Si6 |
Molecular Weight |
487.2 g/mol |
IUPAC Name |
trimethyl-[1,1,4,4,4-pentakis(trimethylsilyl)but-2-ynyl]silane |
InChI |
InChI=1S/C22H54Si6/c1-23(2,3)21(24(4,5)6,25(7,8)9)19-20-22(26(10,11)12,27(13,14)15)28(16,17)18/h1-18H3 |
InChI Key |
ZOVHEXYJTVBFAS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C#CC([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)









